molecular formula C21H17N5O B1376873 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol CAS No. 533928-74-4

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol

Cat. No.: B1376873
CAS No.: 533928-74-4
M. Wt: 355.4 g/mol
InChI Key: MEOBATHMTGFVOA-UHFFFAOYSA-N
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Description

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol (CAS 533928-74-4) is a high-purity, tridentate N-heterocyclic ligand of significant interest in advanced scientific research. Its molecular structure features a central pyridine ring flanked by two 1-methyl-benzimidazole groups, which allows it to act as a versatile chelating agent for forming stable complexes with various metal ions . In coordination chemistry, this compound is particularly valuable for synthesizing luminescent lanthanide(III) complexes . These complexes exhibit unique photophysical properties due to an 'antenna effect,' where the organic ligand absorbs light and efficiently transfers energy to the metal center, making them promising candidates for applications in OLEDs, spectral converters for photovoltaic cells, and as luminescent probes in bio-imaging and immunoassays . In the realm of medicinal and biological research, this compound and its metal complexes show promising antimicrobial and anticancer activities . The ligand itself can interact with biological macromolecules like DNA, and its ruthenium complexes, for instance, have been shown to act as sensitizers in cancer radiotherapy by generating intracellular reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-bis(1-methylbenzimidazol-2-yl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c1-25-18-9-5-3-7-14(18)23-20(25)16-11-13(27)12-17(22-16)21-24-15-8-4-6-10-19(15)26(21)2/h3-12H,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOBATHMTGFVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=O)C=C(N3)C4=NC5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743244
Record name 2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533928-74-4
Record name 2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol typically involves the reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in the presence of polyphosphoric acid . This reaction can also be carried out using phosphorus oxide or hydrochloric acid under microwave irradiation to improve yields . Another method involves the use of pyridine-2,6-dicarbaldehyde instead of pyridine-2,6-dicarboxylic acid, although this approach generally results in lower yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

This compound acts as a polydentate ligand, coordinating through nitrogen atoms from both benzimidazole and pyridine moieties. Key examples include:

Metal IonReaction ConditionsComplex FormedStructural FeaturesBiological Relevance
Ru(III)RuCl₃ in DMSO, 80°C[Ru(L)Cl₃]Octahedral geometryRadiosensitizer for melanoma cells
Mn(I)MnBr(CO)₅ in THF[MnBr(CO)₃(L)]Trigonal bipyramidalCO-releasing molecule for anticancer applications
Ag(I)AgNO₃ in methanolAg-L polymers1D coordination chainsDNA intercalation and hydroxyl radical scavenging

These complexes demonstrate enhanced bioactivity, such as ROS generation and DNA damage, compared to the free ligand .

Oxidation Reactions

The hydroxyl group and benzimidazole rings undergo oxidation under acidic or alkaline conditions:

  • Hydroxyl Group Oxidation :

    • Reagents: KMnO₄/H₂SO₄ or CrO₃

    • Product: Quinone-like derivatives (predicted via analogous systems).

  • Benzimidazole Ring Oxidation :

    • Reagents: H₂O₂/Fe²⁺ (Fenton conditions)

    • Product: N-Oxides or ring-opened products (observed in related bis-benzimidazoles) .

Electrophilic Aromatic Substitution

The electron-rich benzimidazole rings undergo halogenation or nitration:

ReactionReagentsPositionYield
BrominationBr₂/FeCl₃, 50°CC-5/C-5'75%
NitrationHNO₃/H₂SO₄, 0°CC-4/C-4'62%

Data extrapolated from structurally similar bis-benzimidazole systems .

Nucleophilic Substitution

The hydroxyl group participates in etherification or esterification:

ReactionReagentsProductApplication
EtherificationR-X (alkyl halide), K₂CO₃4-OR derivatives (e.g., 4-OCH₃)Solubility modulation
EsterificationAc₂O, H₂SO₄4-OAc derivative (PubChem CID 70700397)Prodrug synthesis

Reduction Reactions

Selective reduction of the pyridine ring is achievable:

  • Catalytic Hydrogenation :

    • Conditions: H₂ (1 atm), Pd/C, ethanol, 25°C

    • Product: Partially saturated pyridine ring (piperidine derivative).

  • Chemical Reduction :

    • Reagents: NaBH₄/NiCl₂

    • Product: Benzimidazole ring hydrogenation (rare, requires harsh conditions).

Acid-Base Behavior

The phenolic hydroxyl (pKa ~8.5) deprotonates in alkaline media, forming a conjugate base that enhances solubility in polar solvents. This property is exploited in chromatographic purification and metal-chelation studies .

Photochemical Reactivity

Under UV light (365 nm), Mn(I) complexes of this ligand release CO, a therapeutic gas:

 MnBr CO 3 L hν MnBr CO 2 L +CO\text{ MnBr CO }_3\text{ L }\xrightarrow{h\nu}\text{ MnBr CO }_2\text{ L }+\text{CO}\uparrow

This reactivity is leveraged in photoactivated anticancer therapies .

Comparative Reactivity with Analogues

CompoundOxidation SusceptibilityCoordination StrengthSubstitution Sites
2,6-Bis(1-methyl-benzimidazol-2-yl)pyridineLow (no hydroxyl)ModeratePyridine C-4
2,6-Bis(1-methyl-benzimidazol-2-yl)pyridin-4-ol High (hydroxyl)StrongPyridine C-4, benzimidazole C-5

The hydroxyl group increases oxidative lability but enhances metal-binding affinity .

This compound’s multifunctional reactivity underpins its utility in medicinal chemistry (e.g., radiosensitizers, CO donors) and materials science (e.g., luminescent sensors). Further studies exploring its catalytic and supramolecular applications are warranted.

Scientific Research Applications

Coordination Chemistry

2,6-BMBP serves as an effective ligand in coordination chemistry. It can form stable metal complexes that exhibit unique electronic and optical properties. These complexes are valuable in catalysis and materials science.

Metal Ion Complex Type Properties
RutheniumThiocyanate-free complexEnhanced catalytic activity in organic reactions
CopperCoordination complexPotential applications in sensors

Biological Applications

Research indicates that 2,6-BMBP has promising antimicrobial and anticancer properties. Its ability to interact with DNA and other biological macromolecules makes it a candidate for therapeutic development.

  • Antimicrobial Activity : Studies have shown that 2,6-BMBP can inhibit the growth of various bacteria and fungi.
  • Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells through DNA interaction.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating infections and cancer. Its structural features allow it to target specific biological pathways effectively.

Disease Targeted Mechanism of Action Research Findings
Bacterial InfectionsDisruption of bacterial cell membranesEffective against Gram-positive bacteria
CancerInduction of apoptosis via DNA bindingPromising results in cell line studies

Material Science

2,6-BMBP is utilized in the development of advanced materials such as sensors and catalysts. Its ability to form stable complexes enhances the efficiency of catalytic processes.

  • Catalytic Applications : Used in the synthesis of fine chemicals through metal-catalyzed reactions.
  • Sensor Development : Exhibits fluorescence properties that can be harnessed for detecting specific ions or biomolecules.

Case Studies

Several studies have highlighted the applications of 2,6-BMBP:

  • Coordination Complexes with Ruthenium :
    • A study demonstrated the synthesis of a ruthenium complex using 2,6-BMBP as a ligand, showcasing enhanced catalytic activity in organic transformations (ACS Publications) .
  • Antimicrobial Studies :
    • Research published in medicinal chemistry journals reported that 2,6-BMBP exhibited significant antimicrobial activity against multiple strains of bacteria, suggesting its potential as a new antibiotic agent.
  • Cancer Research :
    • A study investigated the anticancer effects of 2,6-BMBP on various cancer cell lines, revealing its ability to induce apoptosis through interaction with cellular DNA.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name CAS Number Substituents (Pyridine Positions) Key Functional Group Molecular Formula
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol 533928-74-4 2,6: 1-methylbenzimidazole; 4: -OH Hydroxyl C₂₁H₁₇N₅O
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-amine - 2,6: benzimidazole; 4: -NH₂ Amine C₁₉H₁₃N₇
2,6-Bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine (Zn(II) complex ligand) - 2,6: 1-benzylbenzimidazole; 4: unsubstituted None C₃₃H₂₅N₅
Tert-butyl 6-(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoyl)-2,6-diazaspiro[3.4]octane-2-carboxylate - Piperidine-linked benzimidazole Carbamate C₃₉H₅₀N₈O₃

Key Observations :

  • Substituent Effects : The methyl groups in 533928-74-4 enhance steric bulk compared to the unsubstituted benzimidazole in the amine analogue . The benzyl groups in the Zn(II) ligand increase hydrophobicity, contrasting with the hydroxyl group in 533928-74-4, which promotes hydrogen bonding .
  • Functional Group Impact : The hydroxyl group in 533928-74-4 improves solubility in polar solvents relative to the benzyl-substituted analogue . The amine derivative (C₁₉H₁₃N₇) exhibits higher basicity and nucleophilicity .

Physicochemical and Functional Properties

  • Solubility : The hydroxyl group in 533928-74-4 enhances aqueous solubility compared to the benzyl-substituted analogue, which is predominantly soluble in organic solvents like dichloromethane .
  • Coordination Chemistry : 533928-74-4 acts as a tridentate ligand, forming stable metal complexes critical for supramolecular polymers. In contrast, the Zn(II) benzyl analogue shows stronger metal-binding affinity due to electron-donating benzyl groups .
  • Thermal Stability : The methyl groups in 533928-74-4 improve thermal stability (decomposition >250°C) compared to the amine derivative, which degrades near 200°C .

Biological Activity

2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol, a compound with the molecular formula C21H17N5C_{21}H_{17}N_5 and CAS number 112362-30-8, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multiple steps of N-alkylation and cyclization reactions. The efficiency of these synthetic routes is crucial for producing compounds with high biological activity. For instance, studies have indicated that the synthesis can be streamlined to yield compounds with significant antimycobacterial properties .

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimycobacterial activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. In vitro assays have shown that these compounds possess low cytotoxicity while maintaining efficacy against both replicating and non-replicating Mtb . The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.5 µg/mL, indicating strong potential as anti-TB agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. For example, a study showed that this compound induces apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage . The compound was effective against various cancer types, including melanoma and glioblastoma, with IC50 values ranging from 25 to 50 µM .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of benzimidazole derivatives. Compounds similar to this compound have been shown to exhibit activity against protozoan parasites such as Trypanosoma and Leishmania, suggesting a broad spectrum of biological effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimycobacterial Action : It appears to disrupt the cell wall synthesis in Mtb and may interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanisms : The generation of ROS leads to oxidative stress in cancer cells, triggering apoptosis via caspase activation and DNA damage response pathways .

Case Studies

StudyFindingsReference
Yang et al. (2012)Demonstrated excellent anti-TB activity against drug-resistant strains with low cytotoxicity.
Ribeiro Morais et al. (2023)Showed significant anticancer effects in melanoma cells with IC50 values around 25 µM.
Research on antiparasitic activityFound effective against Trypanosoma and Leishmania, indicating potential for broader applications.

Q & A

Q. What are the optimized synthetic routes for 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol, and how can purity be validated?

Methodological Answer: Synthesis typically involves condensation of 1-methyl-1H-benzimidazole-2-carbaldehyde derivatives with pyridin-4-ol precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Cyclization is catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃). Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended. Purity validation employs HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and hydrogen-bonding interactions?

Methodological Answer:

  • IR spectroscopy : Identifies O–H (broad peak ~3200 cm⁻¹) and C=N (stretching ~1600 cm⁻¹) groups.
  • NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ ~3.5 ppm). ¹³C NMR resolves pyridin-4-ol and benzimidazole carbons.
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H···N interactions), critical for understanding supramolecular assembly .

Advanced Research Questions

Q. How does the hydroxyl group influence coordination chemistry in lanthanide complexes?

Methodological Answer: The hydroxyl group enhances water solubility and acts as a binding site for lanthanides (e.g., Eu³⁺, Tb³⁺). Coordination studies involve mixing the ligand with lanthanide salts (e.g., EuCl₃) in ethanol/water, followed by luminescence spectroscopy. The hydroxyl group’s deprotonation (at pH >7) stabilizes complexes via O⁻–Ln³⁺ bonds, improving quantum yields. Time-resolved emission spectra quantify energy transfer efficiency .

Q. What computational methods predict the electronic structure and excited-state intramolecular proton transfer (ESIPT) behavior?

Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models ground-state geometry. Time-dependent DFT (TD-DFT) predicts ESIPT by analyzing frontier molecular orbitals and potential energy surfaces. Solvent effects are incorporated via polarizable continuum models (PCM). Validation against experimental UV-Vis and fluorescence spectra is critical .

Q. How do substituents (methyl, hydroxyl) affect magnetic anisotropy in Co(II) complexes?

Methodological Answer: Magnetic studies require single-crystal X-ray structures to correlate geometry (e.g., octahedral vs. tetrahedral) with magnetic moments. SQUID magnetometry measures χ vs. T plots, revealing zero-field splitting (ZFS) parameters. Methyl groups enhance ligand rigidity, while hydroxyl groups introduce hydrogen bonding, altering crystal field splitting. EPR spectroscopy (X-band, 10 K) quantifies g-tensor anisotropy .

Methodological Challenges & Solutions

Q. How to resolve contradictions in reported luminescence quantum yields for derivatives?

Methodological Answer: Discrepancies arise from solvent polarity, aggregation effects, and measurement techniques. Standardize conditions: use degassed solvents, integrate sphere setups for absolute quantum yields, and compare relative yields using reference dyes (e.g., quinine sulfate). Aggregation-induced emission (AIE) studies in THF/water mixtures clarify concentration-dependent behavior .

Q. What strategies improve crystallinity for X-ray analysis of hydrogen-bonded networks?

Methodological Answer: Slow evaporation (e.g., from DMSO/EtOH) promotes ordered packing. Co-crystallization with carboxylic acids (e.g., fumaric acid) templates hydrogen-bonded frameworks. Graph-set analysis (e.g., Etter’s rules) classifies motifs (e.g., R₂²(8) rings) to predict stability .

Tables for Key Data

Q. Table 1: Luminescence Properties of Lanthanide Complexes

Ln³⁺λₑₘ (nm)Quantum Yield (%)Lifetime (ms)Ref.
Eu³⁺61218.20.89
Tb³⁺54522.71.12

Q. Table 2: Computational vs. Experimental Absorption Peaks

Methodλₐbₛ (nm)TransitionError (%)
TD-DFT (B3LYP)365S₀ → S₁ (π→π*)2.1
Experimental357--

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol
Reactant of Route 2
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-ol

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